molecular formula C20H21BrN4O B2393884 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 605625-95-4

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B2393884
CAS No.: 605625-95-4
M. Wt: 413.319
InChI Key: OLAGIOUTFUTTBZ-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both benzimidazole and piperidine moieties in the structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the piperidine-benzimidazole intermediate with 4-bromophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, converting them into amines or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Amino derivatives or reduced benzimidazole forms.

    Substitution: Various substituted phenylacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is unique due to the specific combination of benzimidazole and piperidine moieties, which may confer distinct pharmacological properties. Its bromophenylacetamide group also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAGIOUTFUTTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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